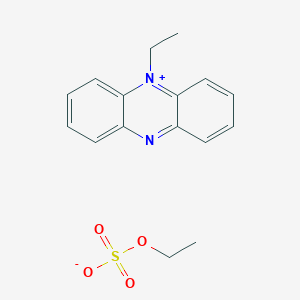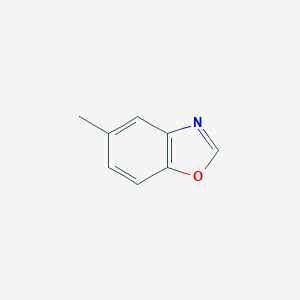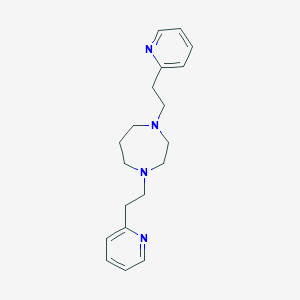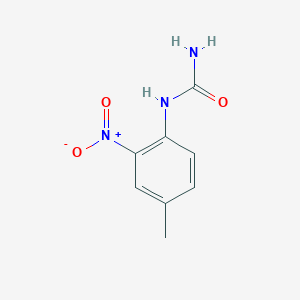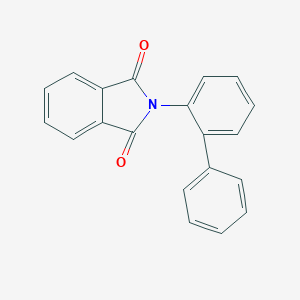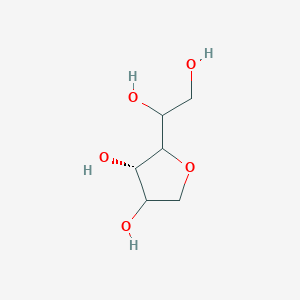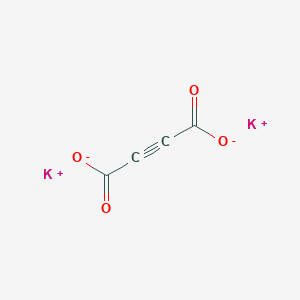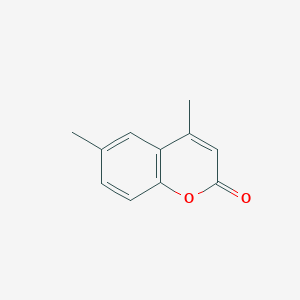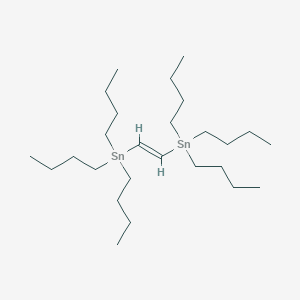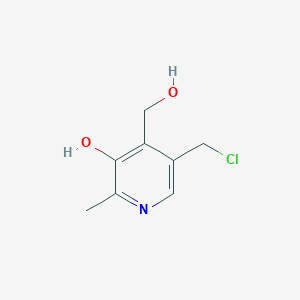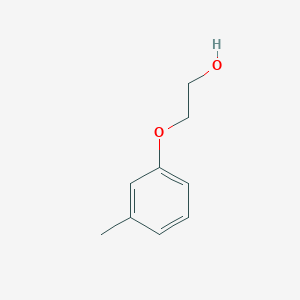
Arsoric acid;bismuthane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsoric acid: (H₃AsO₄) and bismuthane (BiH₃) are two distinct chemical compounds with unique properties and applicationsIt is primarily found in solution and is known for its oxidizing properties . Bismuthane, on the other hand, is the heaviest analogue of ammonia and is known for its instability, decomposing to bismuth metal at temperatures below 0°C .
准备方法
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
化学反应分析
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
科学研究应用
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
作用机制
相似化合物的比较
属性
CAS 编号 |
13702-38-0 |
|---|---|
分子式 |
AsBiO4 |
分子量 |
347.900 g/mol |
IUPAC 名称 |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
InChI 键 |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
规范 SMILES |
[O-][As](=O)([O-])[O-].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



